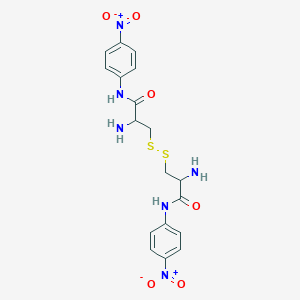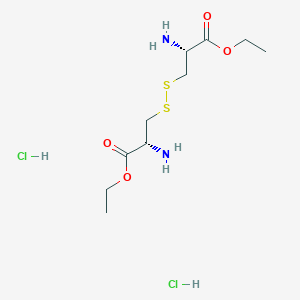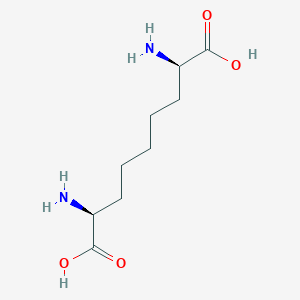
(2R,8S)-2,8-diaminononanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ubenimex is a microbial metabolite and dipeptide with potential immunomodulatory and antitumor activities. Ubenimex competitively inhibits many aminopeptidases, including B, N and leucine aminopeptidases. Aminopeptidases has been implicated in the process of cell adhesion and invasion of tumor cells. Therefore, inhibiting aminopeptidases may partially attribute to the antitumor effect of ubenimex. This agent also activates T lymphocyte, macrophage and bone marrow stem cell as well as stimulates release of interleukin-1 and -2, thus further enhances its antitumor activity.
Ubenimex (also known as bestatin) is a competitive protease inhibitor. It is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, aminopeptidase N. It is being studied for use in the treatment of acute myelocytic leukemia.
Applications De Recherche Scientifique
High Affinity Agonists of Neuropeptide Y Receptor
- The study by Kuhn et al. (2016) explored a high affinity Y4 receptor agonist derived from a diastereomeric mixture involving (2R,8S)-2,8-diaminononanedioic acid. This compound showed superior binding and functional cellular assays results, highlighting its potential in receptor targeting applications (Kuhn et al., 2016).
Stereoselective Synthesis in Antibacterial Agents
- Bold et al. (1992) discussed the stereoselective synthesis of diaminononanedioic acid derivatives for potential use in antibacterial agents or herbicides, indicating its relevance in the development of selective therapeutic compounds (Bold et al., 1992).
Enantiopure Pyrrolizidinone Amino Acid Synthesis
- Dietrich and Lubell (2003) conducted a study on the synthesis of enantiopure pyrrolizidinone amino acid from aspartate beta-aldehyde, where (2R,8S)-2,8-diaminononanedioic acid derivatives played a crucial role in the development of constrained dipeptide surrogates (Dietrich & Lubell, 2003).
Chemo-Enzymatic Synthesis and Structural Characterization
- Baba et al. (2018) focused on the chemo-enzymatic synthesis and stereochemical characterization of diastereomers of specific acyl glucuronides, using racemic compounds including (2R,8S)-2,8-diaminononanedioic acid. This highlights its utility in detailed structural and stereochemical studies (Baba et al., 2018).
Carbohydrates as Chiral Templates
- Kunz and Pfrengle (1988) utilized carbohydrates as chiral templates in the asymmetric Ugi-synthesis of alpha-amino acids, demonstrating the role of (2R,8S)-2,8-diaminononanedioic acid in the synthesis of N-galactosyl-amino acid amide derivatives (Kunz & Pfrengle, 1988).
Propriétés
Numéro CAS |
59014-27-6 |
|---|---|
Nom du produit |
(2R,8S)-2,8-diaminononanedioic acid |
Formule moléculaire |
C16H24N2O4 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(2R,8S)-2,8-diaminononanedioic acid |
InChI |
InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7+ |
Clé InChI |
VGGGPCQERPFHOB-RDBSUJKOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)[NH3+])O |
SMILES |
C(CCC(C(=O)O)N)CCC(C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)[O-])NC(=O)C(C(CC1=CC=CC=C1)[NH3+])O |
Autres numéros CAS |
58970-76-6 |
Pictogrammes |
Irritant |
Synonymes |
Bestatin; Ubenimex; 58970-76-6; (S)-2-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido)-4-methylpentanoicacid; Ubenimexum[Latin]; N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine; CHEMBL29292; Bestatin,Ubenimex; EINECS261-529-2; NK421; NK-421; NSC265489; BRN4704312; ([2S,3R]-3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; [(2s,3r)-3-amino-2-hydroxy-4-phenylbutanoyl]-l-leucine; ST50405897; (3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; 3-(R)-Amino-2-(S)-hydroxy-4-phenylbutanoyl-(S)-leucine; (-)-N-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl)-L-leucine; (S-(R*,S*))-N-(3-Amino-2-hydroxy-4-phenylbutyroyl)-L-leucine; L-Leucine,N-(3-amino-2-hydroxy-1-oxo-4-phenylbutyl)-,(S-(R*,S*))-; SMR000059165; Ubenimexum; Ubestatin; 2-(3-AMINO-2-HYDROXY-4-PHENYL-BUTYRYLAMINO)-4-METHYL-PENTANOICACID |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




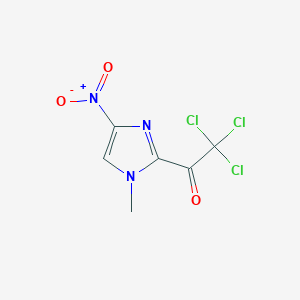





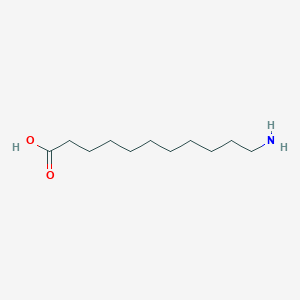

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)

